Product packaging for 2-Chloro-6-methoxy-4-methylquinoline(Cat. No.:CAS No. 6340-55-2)

2-Chloro-6-methoxy-4-methylquinoline

Cat. No.: B109769
CAS No.: 6340-55-2
M. Wt: 207.65 g/mol
InChI Key: VXGIQWGIRMJJDC-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-methylquinoline is a functionalized quinoline derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer and antimalarial agents . The quinoline core is a fundamental building block in drug discovery, noted for its versatility, reactivity, and low toxicity, making it highly attractive for pharmaceutical research . This compound is of significant interest in oncology research. Quinoline derivatives exert anticancer effects through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest and apoptosis . They can also disrupt cell migration, inhibit angiogenesis, and modulate various enzymatic targets . Specifically, derivatives can function as topoisomerase inhibitors, obstructing DNA relaxation essential for replication and transcription, or intercalate into DNA itself . Other pathways include the inhibition of kinase activity by binding to ATP-binding sites, thereby impeding pro-survival signaling cascades such as PI3K/AKT and EGFR . The chloro and methoxy substituents on the quinoline ring are strategic structural features that can be leveraged to optimize binding affinity and selectivity toward these critical biological targets. Furthermore, the quinoline scaffold is a classic framework in antimalarial research. Quinoline-based compounds, such as chloroquine, historically function by accumulating in the parasite's digestive vacuole and forming complexes with toxic heme, preventing its detoxification and leading to parasitic death . The specific substitution pattern on this compound provides a versatile template for constructing new compounds to combat resistant strains of Plasmodium falciparum . As a stable, multifunctional intermediate, this chemical is an invaluable tool for synthetic chemists and biologists exploring new chemical space for therapeutic applications in these critical fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B109769 2-Chloro-6-methoxy-4-methylquinoline CAS No. 6340-55-2

Properties

IUPAC Name

2-chloro-6-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIQWGIRMJJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279649
Record name 2-Chloro-6-methoxy-4-methylquinoline
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-55-2
Record name 6340-55-2
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Record name 6340-55-2
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Record name 2-Chloro-6-methoxy-4-methylquinoline
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Record name 2-chloro-4-methyl-6-(methyloxy)quinoline
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Preparation Methods

Reaction Mechanism and Conditions

The bromine atom at position 6 undergoes nucleophilic displacement by methoxide ions. The reaction proceeds in a sealed tube at 70°C for 12 hours, achieving a 65% yield after silica gel purification. Critical parameters include:

  • Molar ratio : 2.5 equivalents of NaOMe relative to the substrate.

  • Solvent : Anhydrous methanol to minimize hydrolysis.

  • Temperature : Elevated temperatures (70°C) enhance reaction kinetics without promoting side reactions.

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ValueEffect on Yield
NaOMe Equivalents2.5Maximizes conversion
Reaction Time12 hPrevents over-dehalogenation
Temperature70°CBalances rate and selectivity

This method is limited by the availability of 2-chloro-6-bromo-4-methylquinoline precursors, which require separate synthesis via bromination of 2-chloro-4-methylquinoline.

Cyclization via the Gould-Jacobs Reaction

The Gould-Jacobs reaction constructs the quinoline core from aniline derivatives and β-keto esters, enabling direct incorporation of substituents. For this compound, this approach begins with 3-chloro-5-methoxyaniline and ethyl acetoacetate.

Synthetic Pathway

  • Condensation : 3-Chloro-5-methoxyaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, forming a β-anilinoacrylate intermediate.

  • Cyclization : Thermal cyclization at 180°C yields 6-methoxy-4-methylquinoline.

  • Chlorination : Electrophilic chlorination using POCl₃ introduces the 2-chloro substituent, achieving an 82% overall yield.

Key Advantages :

  • Positional selectivity for chlorination at C2 due to methoxy’s directing effects.

  • Scalability for industrial production using continuous flow reactors.

Halogenation-Methoxylation Sequential Synthesis

This two-step protocol modifies preformed quinolines, offering flexibility in substituent placement.

Step 1: Chlorination of 6-Methoxy-4-methylquinoline

Phosphorus oxychloride (POCl₃) chlorinates the quinoline at C2 under reflux (110°C, 6 h), yielding this compound with 78% efficiency. The methoxy group at C6 deactivates the ring, favoring monochlorination.

Step 2: Methoxylation (if required)

Redundant for this target but applicable to derivatives. Sodium methoxide in DMF displaces halogens at 100°C, with CuI catalysis enhancing reactivity.

Table 2: Halogenation Conditions and Outcomes

SubstrateReagentTemperatureTimeYield
6-Methoxy-4-methylquinolinePOCl₃110°C6 h78%
2-Bromo-6-methoxy-4-methylquinolineNaOMe/MeOH70°C12 h65%

Alkylation of Chlorinated Precursors

Methylation of hydroxylated intermediates provides an alternative route. For example, 2-chloro-6-hydroxy-4-methylquinoline undergoes O-methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction Specifics

  • Base : K₂CO₃ (2.0 equivalents) neutralizes HI byproduct.

  • Solvent : DMF enhances nucleophilicity of the phenoxide ion.

  • Yield : 74% after recrystallization from hexanes.

Challenges :

  • Competing N-methylation requires strict anhydrous conditions.

  • Purification via silica gel chromatography removes residual DMF.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and minimal waste. Automated flow reactors enable continuous processing of the Gould-Jacobs reaction, reducing reaction times by 40% compared to batch methods. Key optimizations include:

  • Catalyst recycling : Immobilized POCl₃ on silica gel reduces reagent consumption.

  • Solvent recovery : Methanol and DMF are distilled and reused, lowering environmental impact.

Table 3: Industrial vs. Laboratory-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Reaction Time12 h7 h
Yield65–78%80–85%
Solvent Waste200 mL/g50 mL/g

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinoline.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of 2-alkoxy-6-methoxy-4-methylquinoline derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-amino-6-methoxy-4-methylquinoline.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-methoxy-4-methylquinoline serves as an important intermediate for synthesizing various quinoline derivatives. These derivatives have applications in producing dyes, pigments, and other fine chemicals that are crucial in industrial processes .

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties. Its mechanism of action is believed to involve intercalation into DNA, which disrupts replication processes, leading to cell death. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity against diseases such as malaria and cancer. For instance, structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the quinoline ring can significantly affect its efficacy against malaria parasites .

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.
  • Antimalarial Efficacy:
    • Research highlighted its efficacy against the Dd2 strain of Plasmodium falciparum, with certain derivatives exhibiting low nanomolar activity (EC₅₀ values) indicating potent antiplasmodial effects .
  • Pharmacological Potential:
    • A study focused on quinoline derivatives found that compounds similar to this compound displayed promising results as phospholipase A₂ inhibitors, which are relevant in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Chlorine at C2 (target compound) vs. C4/C6 alters electrophilicity and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Methoxy vs. Hydroxy : Methoxy groups enhance lipophilicity (logP ~3.7), whereas hydroxy groups increase aqueous solubility .

Phenyl-Substituted Derivatives

Compound Name Substituents Bioactivity Reference
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline ClPh (C2), 3,4-(OCH₃)₂Ph (C4), CH₃ (C3) Antimalarial activity (IC₅₀ < 1 µM)
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline Cl (C6), 4-OCH₃Ph (C2), Ph (C4) Anticancer potential (in vitro assays)
2-Chloro-4-methyl-6-nitroquinoline Cl (C2), CH₃ (C4), NO₂ (C6) High reactivity (nitro group reduction)

Key Observations :

  • Nitro Substitutents : Introduce strong electron-withdrawing effects, facilitating further functionalization (e.g., reduction to amines) .

Amino-Functionalized Derivatives

Compound Name Substituents Application Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline NH₂ (C4), ClPh (C2), 4-OCH₃Ph (C3) Antifungal agents
8-Amino-4-methyl-6-methoxyquinoline NH₂ (C8), CH₃ (C4), OCH₃ (C6) Precursor for antitubercular drugs

Key Observations :

  • Amino Groups: Improve solubility and enable conjugation (e.g., triazole formation for drug delivery) .

Biological Activity

2-Chloro-6-methoxy-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNC_{10}H_{10}ClN with a molecular weight of approximately 207.66 g/mol. Its structure features a chlorine atom, a methoxy group, and a methyl group attached to the quinoline ring, contributing to its unique reactivity and biological activity. The compound appears as a solid at room temperature, with a density of about 1.2 g/cm³ and a boiling point of approximately 333.4 °C at 760 mmHg .

Biological Activities

Research indicates that this compound exhibits several significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Listeria monocytogenes25
Bacillus cereus50
Salmonella enterica75
Shigella sonnei100

These findings suggest that the compound may be useful in developing new antibiotics .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have indicated that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to intercalate into DNA disrupts replication processes, leading to cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Receptor Binding : The presence of halogen atoms and methoxy groups enhances its binding affinity to various receptors, potentially modulating signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus (MRSA). Results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cells by activating caspase pathways. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Basic: What is a reliable synthetic route for 2-Chloro-6-methoxy-4-methylquinoline, and what reaction conditions are critical?

Methodological Answer:
The compound can be synthesized via a three-step process:

Acetoacetanilide Formation : React 4-methoxyaniline with ethyl acetoacetate in triethanolamine and refluxing xylene to form acetoacetanilide.

Cyclization : Treat the intermediate with hot triethanolamine and sulfuric acid to yield 6-methoxy-4-methylquinolin-2(1H)-one.

Chlorination : Reflux the quinolinone with phosphorus oxychloride (POCl₃) to substitute the hydroxyl group at position 2 with chlorine, yielding the final product .
Key Conditions : Excess POCl₃ ensures complete chlorination, while controlled temperature prevents decomposition.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C6, chlorine at C2) via ¹H and ¹³C NMR. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm .
  • X-ray Crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and intermolecular interactions (e.g., π–π stacking or C–H···Cl contacts). Example: Aromatic C–Cl distances typically range from 1.72–1.74 Å .

Basic: What are the common chemical reactions involving the chlorine and methoxy groups in this compound?

Methodological Answer:

  • Nucleophilic Substitution : Replace chlorine at C2 with amines (e.g., piperazine) under refluxing ethanol with a base (K₂CO₃) .
  • Demethylation : Convert methoxy to hydroxyl groups using BBr₃ in dichloromethane at −78°C .
  • Oxidation : Oxidize the methyl group at C4 to a carboxylic acid using KMnO₄ in acidic conditions .

Advanced: How can researchers optimize reaction yields during chlorination with POCl₃?

Methodological Answer:

  • Catalyst : Add a catalytic amount of DMF to enhance POCl₃ reactivity via Vilsmeier-Haack intermediate formation.
  • Solvent : Use anhydrous toluene or DCE to avoid hydrolysis.
  • Temperature : Maintain reflux (~110°C) for 6–8 hours, monitored by TLC. Post-reaction, neutralize excess POCl₃ with ice-cold NaOH to prevent side reactions .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Methodological Answer:

  • Cross-Validation : Compare experimental data (X-ray) with computational models (DFT calculations) using software like Gaussian or ORCA .
  • Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model twinning, especially for crystals with pseudo-symmetry .
  • Validation Tools : Employ PLATON ’s ADDSYM to check for missed symmetry or Mercury for intermolecular interaction analysis .

Advanced: What computational approaches predict the compound’s reactivity in drug design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antimalarial studies). Focus on chlorine’s role in hydrophobic binding .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian with B3LYP/6-31G* basis set .

Advanced: How is the compound evaluated for antimalarial activity, and what structural analogs show promise?

Methodological Answer:

  • In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green fluorescence. IC₅₀ values <1 μM indicate high potency.
  • Structural Modifications : Replace C4 methyl with trifluoromethyl (e.g., 4-CF₃ analogs) to enhance lipophilicity and target binding .
  • Mechanistic Studies : Use fluorescence quenching to assess heme polymerization inhibition, a key antimalarial mechanism .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC analysis; decomposition typically occurs above 250°C.
  • Photostability : Store in amber vials at −20°C. UV-Vis spectra (λmax ~310 nm) monitor degradation under light.
  • Hydrolytic Stability : Test in buffered solutions (pH 2–10). Chlorine at C2 is resistant to hydrolysis below pH 8 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxy-4-methylquinoline
Reactant of Route 2
2-Chloro-6-methoxy-4-methylquinoline

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